Tryptophan, N-acetyl-5-methoxy-

Übersicht

Beschreibung

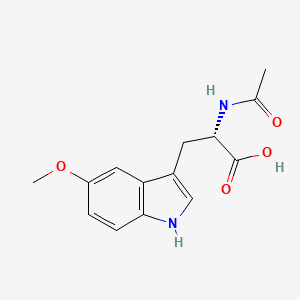

“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .

Synthesis Analysis

The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .

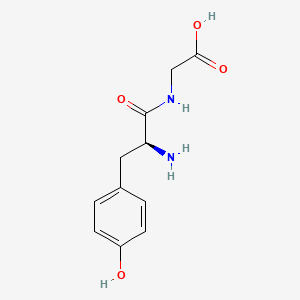

Molecular Structure Analysis

The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .

Chemical Reactions Analysis

The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .

Physical And Chemical Properties Analysis

“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Plant Biology

- Application : Melatonin is involved in many developmental processes of plants, including stress responses .

- Methods : Melatonin synthesis is induced under stress conditions. It is considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS). Melatonin maintains ROS levels in two ways: (a) chemical interaction between melatonin and ROS, causing their inactivation and (b) melatonin-induced activation of superoxide dismutase (SOD), peroxidase (POD), ascorbate peroxidase (APX), catalase (CAT), and glutathione peroxidase (GPX) leads to ROS detoxification .

- Results : Melatonin protects plants against abiotic stress. The application of melatonin exogenously in plants under environmental stress conditions has a mitigating impact .

-

Scientific Field: Biochemistry

- Application : Melatonin is a potent and inducible endogenous antioxidant .

- Methods : Melatonin’s synthetic pathway depends on the species in which it is measured. For example, the tryptophan to melatonin pathway differs in plants and animals .

- Results : Melatonin exhibits several unique features which differ from the classic antioxidants. These include its cascade reaction with free radicals and its capacity to be induced under moderate oxidative stress .

-

Scientific Field: Plant Physiology

- Application : Melatonin plays critical roles in mediating plant responses and development at every stage of the plant life cycle from pollen and embryo development through seed germination, vegetative growth, and stress response .

- Methods : The first studies investigated plant melatonin from a human perspective quantifying melatonin in foods and medicinal plants .

- Results : Starting with these first handful of studies in the late 1990s, plant melatonin research has blossomed into a vibrant and active area of investigation .

-

Scientific Field: Plant Growth Regulation

- Application : Melatonin is involved in many developmental processes of plants, including stress responses .

- Methods : Abiotic stress induces melatonin synthesis and this redeeming upsurge in melatonin succors plant to thrive under stress conditions .

- Results : The contemporary study gives a comprehensive review on abiotic stress response of melatonin, particularly, its mitigating impact when applied exogenously in plants under environmental stress conditions .

-

Scientific Field: Plant Physiology and Biochemistry

- Application : Melatonin plays a role in the regulation of plant growth and development .

- Methods : Melatonin was first discovered in plants in 1995. The first studies investigated plant melatonin from a human perspective, quantifying melatonin in foods and medicinal plants .

- Results : Melatonin has been found to play critical roles in mediating plant responses and development at every stage of the plant life cycle from pollen and embryo development through seed germination, vegetative growth, and stress response .

-

Scientific Field: Abiotic Stress Management in Plants

- Application : Melatonin has a mitigating impact when applied exogenously in plants under environmental stress conditions .

- Methods : Abiotic stress induces melatonin synthesis and this redeeming upsurge in melatonin succors plant to thrive under stress conditions .

- Results : Melatonin is considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS). Melatonin maintains ROS levels in peculiar ways: (a) chemical interaction between melatonin and ROS, causing their inactivation and (b) melatonin-induced activation of superoxide dismutase (SOD), peroxidase (POD), ascorbate peroxidase (APX), catalase (CAT), and glutathione peroxidase (GPX) leads to ROS detoxification .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195755 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tryptophan, N-acetyl-5-methoxy- | |

CAS RN |

43167-40-4 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

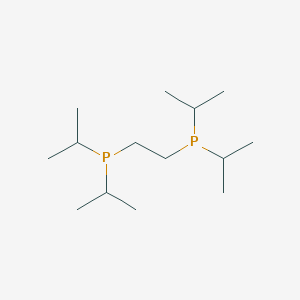

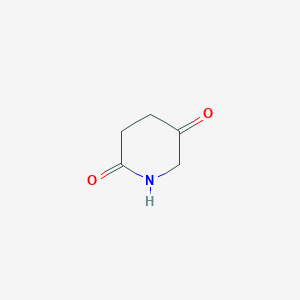

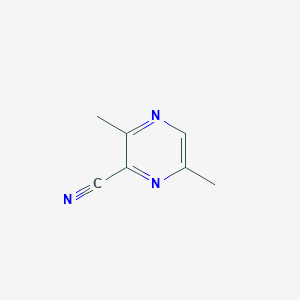

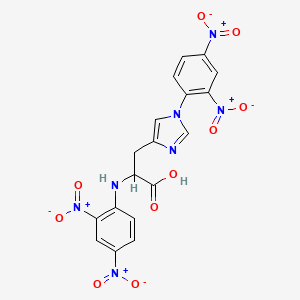

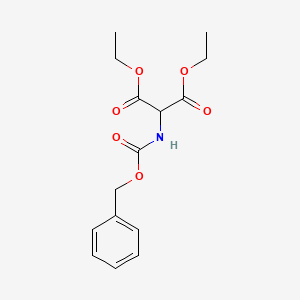

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

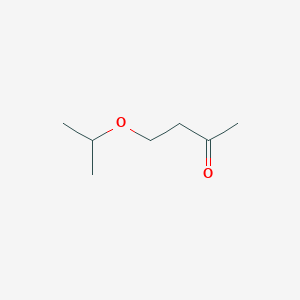

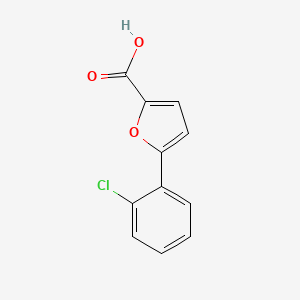

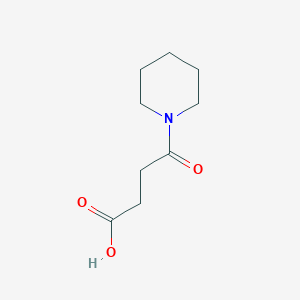

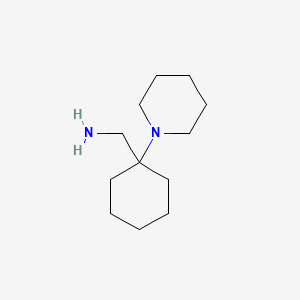

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)